(1R,7R)-Bicyclo[5.1.0]octane
Description
Structure
3D Structure
Properties
CAS No. |
21370-66-1 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(1R,7R)-bicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14/c1-2-4-7-6-8(7)5-3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
AKHMHYGTZRJYBS-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2C[C@H]2CC1 |
Canonical SMILES |
C1CCC2CC2CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1r,7r Bicyclo 5.1.0 Octane and Its Derivatives
Cyclopropanation Reactions as Key Synthetic Approaches
Cyclopropanation reactions represent a direct and widely utilized method for the synthesis of the bicyclo[5.1.0]octane skeleton. These methods involve the addition of a one-carbon unit to a cycloheptene (B1346976) derivative.
Carbene Additions to Cycloheptene Derivatives
The addition of carbenes or carbenoids to the double bond of cycloheptene and its derivatives is a fundamental approach for forming the bicyclo[5.1.0]octane system. libretexts.org Dihalocarbenes, generated from haloforms, are frequently used for this purpose. rsc.org For instance, the reaction of cycloheptene with dichlorocarbene (B158193) or dibromocarbene yields the corresponding 8,8-dihalobicyclo[5.1.0]octane. rsc.orgpublish.csiro.aursc.org These dihalo-derivatives can then be subjected to reduction to afford the parent bicyclo[5.1.0]octane. thieme-connect.de
A notable example involves the phase-transfer catalyzed addition of dichlorocarbene to isomerically pure cis- and trans-4-methyl-2-pentene (B1581402) to produce the corresponding dichlorocyclopropane adducts. nih.gov Similarly, dichlorocarbene adds to the 9,10 double bond of phenanthrene (B1679779) under phase-transfer catalyzed conditions to form a 1,1-dichlorocyclopropane (B3049490) derivative. nih.gov
The reaction of ene-cyclopropenes with certain ruthenium catalysts can lead to the formation of bicyclo[5.1.0]octanes, among other products. acs.org Furthermore, gold(I)-catalyzed reactions have been shown to produce trans-fused bicyclo[5.1.0]octanes. researchgate.net
| Reactant | Carbene Source | Catalyst/Conditions | Product |
| Cycloheptene | CH2Cl2 | Phase Transfer Catalyst | 8,8-Dichlorobicyclo[5.1.0]octane |
| Cycloheptatriene (B165957) | CHBr3/KOtBu | --- | 8,8-Dibromobicyclo[5.1.0]octa-2,4-diene rsc.org |
| Ene-cyclopropenes | --- | Cp*RuCl(cod) | Alkenyl bicyclo[5.1.0]octanes acs.org |
| Dienynes | --- | Gold(I) catalyst | trans-Fused bicyclo[5.1.0]octanes semanticscholar.org |
Nucleophilic Cyclopropanation Strategies
While carbene additions are common, nucleophilic cyclopropanation strategies offer an alternative route. These methods typically involve the reaction of an activated cyclopropane (B1198618) precursor with a suitable Michael acceptor. Although less documented specifically for the parent (1R,7R)-bicyclo[5.1.0]octane, related strategies have been applied in broader contexts. For example, the addition of carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)iron(1+) cations proceeds to generate 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexes. acs.org
Stereoselective Cyclopropanation in Bicyclo[5.1.0]octane Synthesis
Achieving stereocontrol in the formation of the bicyclo[5.1.0]octane ring system is crucial, particularly for the synthesis of chiral targets like this compound. The stereochemistry of the starting cycloheptene derivative often dictates the stereochemistry of the final product. For instance, the cyclopropanation of a cis-cycloalkene will generally lead to a cis-fused bicyclo[5.1.0]octane. libretexts.org
The Simmons-Smith reaction, which utilizes a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, is a well-known method for stereospecific cyclopropanation. libretexts.org This reaction preserves the stereochemistry of the starting alkene. libretexts.org
In the context of more complex systems, the stereoselective synthesis of butyrolactone-bridged [8-5-5] tricyclic ring systems has been achieved, which involves a cyclopropanation step on a cycloheptene intermediate. lsu.edu Gold(I)-catalyzed cascade reactions of dienynes have been shown to yield trans-fused bicyclo[5.1.0]octanes with high stereoselectivity. semanticscholar.org The stereochemical outcome—cis or trans—in these gold-catalyzed reactions can be influenced by the geometry of the starting enyne. researchgate.net
Ring-Closure Reactions for Bicyclo[5.1.0]octane Framework Construction
Intramolecular ring-closure reactions provide another powerful strategy for constructing the bicyclo[5.1.0]octane framework. These reactions typically start with an acyclic or monocyclic precursor containing the necessary carbon atoms and functional groups to form the bicyclic system.
One such approach involves the intramolecular cyclopropanation of active methylene (B1212753) derivatives through a radical-polar crossover reaction. researchgate.net For example, in the presence of an oxidant like iron(III) chloride (FeCl3) and a base, dehydrogenative cyclopropanation can occur. researchgate.net
Rearrangement Reactions as Synthetic Routes
Rearrangement reactions of larger ring systems or other bicyclic frameworks can also serve as a synthetic entry to the bicyclo[5.1.0]octane core.
Cyclooctatetraene (B1213319) Precursors in Bicyclo[5.1.0]octane Formation
Cyclooctatetraene (COT) and its derivatives are known to undergo valence isomerization to form bicyclo[4.2.0]octa-2,4,7-triene. 182.160.97 While the direct rearrangement of COT to a bicyclo[5.1.0]octane system is less common, transformations involving COT derivatives can lead to this framework. For instance, the reaction of cyclooctatetraene with certain dienophiles can yield adducts possessing a bicyclo[5.1.0]octadiene moiety. acs.org Furthermore, the thermal rearrangement of cyclooctatetraene can produce dihydropentalene, which involves complex structural changes. rsc.org A solution-phase synthesis starting from cycloheptatriene can be converted to 8,8-dibromobicyclo[5.1.0]octa-2,4-diene, which upon reaction with methyllithium (B1224462), undergoes a carbene-induced rearrangement. rsc.org
Vinylcyclopropane (B126155) Rearrangements Leading to Bicyclo[5.1.0]octanes
The vinylcyclopropane rearrangement is a powerful thermal or metal-catalyzed reaction that typically involves the ring expansion of a vinyl-substituted cyclopropane to a cyclopentene. wikipedia.org However, variations of this transformation can be strategically employed to construct bicyclic systems, including the bicyclo[5.1.0]octane skeleton.
One such approach involves the Rh(I)-catalyzed cycloisomerization of substrates containing a bicyclobutane (BCB) unit. The high ring strain of BCBs makes them effective precursors for complex cyclic structures. scienovate.com For instance, the reaction of an allyl amine-substituted bicyclobutane can be directed towards different bicyclic products based on the choice of phosphine (B1218219) ligand. When triphenylphosphine (B44618) (PPh₃) is used, the reaction yields a bicyclo[3.1.0]hexane derivative. In contrast, employing 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as the ligand selectively furnishes the bicyclo[5.1.0]octane scaffold. scienovate.com This selectivity highlights the crucial role of the catalyst's ligand sphere in directing the rearrangement pathway.
Another strategy involves the intramolecular trapping of vinylcarbenes. The treatment of 1,1,2,2-tetrachlorocyclopropanes bearing an isoxazole (B147169) ring with methyllithium (MeLi) generates an intermediate vinylcarbene, which can then react intramolecularly to produce complex bicyclic systems. acs.org While not a direct rearrangement of a pre-formed vinylcyclopropane, this method utilizes related reactive intermediates to construct the desired framework.
Table 1: Ligand-Controlled Rh(I)-Catalyzed Cycloisomerization of Bicyclobutanes
| Starting Material | Catalyst/Ligand | Product Scaffold | Reference |
|---|---|---|---|
| Allyl amine-substituted BCB | Rh(I) / PPh₃ | Bicyclo[3.1.0]hexane | scienovate.com |
Functional Group Transformations on Bicyclo[5.1.0]octane Scaffolds
Once the bicyclo[5.1.0]octane core is established, subsequent functional group interconversions (FGI) are essential for elaborating the structure towards more complex targets. These transformations can modify existing functional groups or introduce new ones at specific positions on the bicyclic skeleton.
A key transformation is the oxidation of bicyclo[5.1.0]octanones. The synthesis of bicyclo[5.1.0]octane-2,3-semidiones has been achieved through the oxidation of the corresponding 2- or 3-ketones in a basic solution. researchgate.net Furthermore, the solvolysis of bicyclo[5.1.0]octanol derivatives has been studied, indicating that the hydroxyl group is a versatile handle for further reactions. academictree.org
Standard FGI reactions are broadly applicable to functionalized bicyclo[5.1.0]octanes. For example, hydroxyl groups can be converted to good leaving groups like sulfonate esters (tosylates, mesylates) or directly to halides. The Finkelstein reaction, using sodium iodide in acetone, can convert chlorides to iodides. vanderbilt.edu Similarly, alcohols can be transformed into chlorides using thionyl chloride (SOCl₂) or into bromides using phosphorus tribromide (PBr₃). vanderbilt.edu
The introduction of halogens onto the cyclopropane ring is another important functionalization. Dichlorocyclopropanation of cycloheptene derivatives, such as 2-substituted 1,3-dioxacyclohept-5-enes, using the Makosza method (chloroform and concentrated sodium hydroxide (B78521) solution, often with a phase-transfer catalyst) yields 8,8-dichlorobicyclo[5.1.0]octane derivatives. acs.orgresearchgate.net These gem-dihalocyclopropanes are valuable intermediates for further synthetic manipulations.
Table 2: Selected Functional Group Transformations on the Bicyclo[5.1.0]octane System
| Substrate | Reagents | Product | Transformation Type | Reference |
|---|---|---|---|---|
| Bicyclo[5.1.0]octan-2-one | Base, O₂ | Bicyclo[5.1.0]octane-2,3-semidione | Oxidation | researchgate.net |
| Bicyclo[5.1.0]octanol | R'SO₂Cl | Bicyclo[5.1.0]octyl sulfonate | Esterification | vanderbilt.edu |
| Bicyclo[5.1.0]octyl chloride | NaI, acetone | Bicyclo[5.1.0]octyl iodide | Finkelstein Reaction | vanderbilt.edu |
Chiral Pool Approaches and Asymmetric Synthesis of this compound
Accessing enantiomerically pure bicyclo[5.1.0]octanes, such as the (1R,7R) isomer, represents a significant synthetic challenge. Methodologies generally fall into two categories: chiral pool synthesis, which utilizes readily available chiral starting materials, and asymmetric catalysis, which employs a chiral catalyst to induce enantioselectivity. nih.govresearchgate.net
Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules as starting points. researchgate.netescholarship.org For the synthesis of bicyclo[5.1.0]octane derivatives, a relevant strategy involves starting with a chiral cycloheptene derivative. An example is the synthesis of enantiomers of 11-cis-locked bicyclo[5.1.0]octanyl retinal. columbia.edu The synthesis begins with chiral precursors, and the stereochemistry is carried through a sequence of reactions to establish the absolute configuration of the final bicyclic products. Although this work resulted in a mixture of isomers that required separation, it successfully established the absolute configuration of the individual enantiomers, demonstrating how a specific enantiomer of a complex bicyclo[5.1.0]octane derivative can be isolated and characterized. columbia.edu
Asymmetric Synthesis: Asymmetric catalysis offers a more direct route to enantiomerically enriched products. Gold(I)-catalyzed cyclization cascades have emerged as a powerful tool for constructing bicyclo[5.1.0]octane systems with high stereocontrol. nih.gov The reaction of specific dienynes catalyzed by a gold(I) complex, such as [(JohnPhos)Au(MeCN)]SbF₆, can lead to the formation of either cis- or trans-fused bicyclo[5.1.0]octanes. nih.gov These cascade reactions have been shown to be stereospecific with respect to the geometry of the starting alkene, meaning a (Z)-alkene and an (E)-alkene can lead to different diastereomeric products. By carefully designing a chiral substrate or employing a chiral ligand on the metal catalyst, this stereospecificity can be translated into enantioselectivity, providing a pathway to specific enantiomers like this compound.
Table 3: Approaches to Enantioenriched Bicyclo[5.1.0]octanes
| Method | Strategy | Key Feature | Example/Application | Reference |
|---|---|---|---|---|
| Chiral Pool | Use of enantiopure starting materials | Stereochemistry is transferred from a natural product or derivative | Synthesis of chiral bicyclo[5.1.0]octanyl retinal enantiomers | columbia.edu |
Reactivity and Reaction Mechanisms of Bicyclo 5.1.0 Octane Systems
Influence of Ring Strain on Chemical Reactivity
The fusion of the three-membered cyclopropane (B1198618) ring onto a larger carbocycle introduces significant angle and torsional strain, rendering the bicyclo[5.1.0]octane system susceptible to reactions that relieve this strain.
Strain-Induced Reactivity in Fused Cyclopropane Systems
The high degree of strain within the fused cyclopropane ring of bicyclo[5.1.0]octane derivatives is a key driver of their chemical behavior. This strain facilitates reactions that involve the cleavage of the cyclopropane's carbon-carbon bonds, as this process releases the stored strain energy. For instance, the presence of a cyclopropane ring fused to a reactive bond can lower the activation barriers for ring-opening reactions by approximately 10 kcal/mol. smolecule.com This "delocalization-enabled reactivity" is particularly pronounced when conjugation exists between the cyclopropane ring and adjacent π-systems, which can further stabilize the transition states of these reactions. smolecule.com
The reactivity of these systems is not solely dictated by strain release; it is also influenced by the nature of substituents on the bicyclic framework, which can modulate both the reactivity and the selectivity of synthetic transformations. smolecule.com
Comparison of Strain with Other Bicyclic Systems
For instance, a study comparing various C8H14 isomers calculated the relative energy of cis-bicyclo[5.1.0]octane to be 19.91 kcal/mol higher than the most stable isomer, bicyclo[3.2.1]octane. atlantis-press.comresearchgate.net This indicates a substantial amount of inherent strain. The strain in bicyclo[5.1.0]octane is considerably higher than that in systems with larger fused rings, such as bicyclo[6.1.0]nonane, but comparable to other strained systems like bicyclo[4.1.0]heptane.
The fusion of a cyclopropane ring generally increases the strain energy of the parent cycloalkane. This increased strain makes the bicyclo[5.1.0]octane system more reactive towards ring-opening reactions compared to less strained bicyclic alkanes like bicyclo[3.2.1]octane or bicyclo[2.2.2]octane. atlantis-press.com The unique reactivity of bicyclo[5.1.0]octane derivatives is further highlighted when compared to dibenzoannulated cyclooctynes, where the fusion of a cyclopropane ring was found to significantly lower the activation barrier for cycloaddition reactions due to a favorable tub-like transition state geometry. escholarship.org
Ring-Opening Reactions
The inherent strain in the bicyclo[5.1.0]octane skeleton makes it prone to ring-opening reactions, which can be initiated thermally or through chemical means, leading to the formation of a variety of products.
Thermal Ring Expansion of Dihalocyclopropane Derivatives
Derivatives of bicyclo[5.1.0]octane containing a dihalocyclopropane unit undergo thermal ring expansion. For example, 8,8-dibromobicyclo[5.1.0]octane can undergo ring expansion when treated with silver perchlorate (B79767) in methanol (B129727) or aqueous acetone. researchgate.net This reaction proceeds through the cleavage of the C1-C7 bond of the cyclopropane ring, facilitated by the coordination of the silver ion to one of the bromine atoms, which promotes the departure of a bromide ion and subsequent rearrangement to a larger ring system.
Similarly, heating n,n-dihalobicyclo[n-3.1.0]alkanes in dimethyl sulfoxide (B87167) (DMSO) provides a mild, high-yielding method for the synthesis of 2-halo-2-cycloalkenols without the need for silver salts. researchgate.net This transformation involves the formation of an intermediate 1,n-dihalocycloalkene which then undergoes an allylic substitution with DMSO. researchgate.net
Cleavage of Strained Carbon-Carbon Bonds
The strained carbon-carbon bonds of the cyclopropane ring in bicyclo[5.1.0]octane systems are susceptible to cleavage under various conditions. smolecule.com This cleavage is a key step in many synthetic transformations, allowing for the construction of more complex molecular architectures. nih.govnih.gov The release of strain energy is a powerful thermodynamic driving force for these reactions. researchgate.net
For instance, the cleavage of the central C-C bond in bicyclobutanes, which are even more strained than bicyclo[5.1.0]octanes, is a highly favorable process that has been widely exploited in organic synthesis. researchgate.net In bicyclo[5.1.0]octane systems, the cleavage can be initiated by transition metals, radicals, or through acid- or base-mediated pathways. researchgate.netnih.govresearchgate.net The selective cleavage of a specific C-C bond can be controlled by the substitution pattern on the ring and the reaction conditions employed. nih.gov
Electrophilic and Nucleophilic Reactions
The unique electronic structure of the bicyclo[5.1.0]octane system, arising from the strained cyclopropane ring, allows it to react with both electrophiles and nucleophiles. The cyclopropane ring can exhibit reactivity reminiscent of a double bond, participating in electrophilic additions. smolecule.comresearchgate.net For example, the highest occupied molecular orbital (HOMO) of bicyclobutane is localized on the central C-C bond, enabling it to react with electrophiles. researchgate.net
Conversely, the presence of electron-withdrawing groups can render the cyclopropane ring susceptible to nucleophilic attack, leading to ring-opening. researchgate.net In the case of 8-methylenebicyclo[5.1.0]octane, the exocyclic double bond readily undergoes electrophilic addition, while the strained ring system can be attacked by nucleophiles. smolecule.com Similarly, tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate undergoes strain-driven cyclopropane ring-opening in the presence of nucleophiles or electrophiles. The amine functionality in derivatives like 8,8-difluorobicyclo[5.1.0]oct-4-ylamine can also act as a nucleophile in reactions with electrophiles. evitachem.com
The following table summarizes the reactivity of various bicyclo[5.1.0]octane derivatives with electrophiles and nucleophiles:
| Compound | Reactant Type | Reaction Type |
| 8-Methylenebicyclo[5.1.0]octane | Electrophile | Electrophilic Addition smolecule.com |
| 8-Methylenebicyclo[5.1.0]octane | Nucleophile | Nucleophilic Attack smolecule.com |
| tert-Butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate | Electrophile/Nucleophile | Strain-driven Ring-Opening |
| 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine | Electrophile | Nucleophilic reaction of amine evitachem.com |
Electrophilic Additions to Unsaturated Bicyclo[5.1.0]octane Derivatives
Unsaturated derivatives of bicyclo[5.1.0]octane, such as those containing exocyclic double bonds, are susceptible to electrophilic addition reactions. For instance, in a compound like 8-methylenebicyclo[5.1.0]octane, the external double bond serves as a site for electrophilic attack. smolecule.com The reaction proceeds with an electrophile adding across the double bond, leading to the formation of a more saturated derivative. smolecule.com The regioselectivity and stereoselectivity of these additions are influenced by both the steric environment of the bicyclic system and the electronic properties of the substituents present. The conjugation between the cyclopropane ring and adjacent π-systems can accelerate such reactions through delocalization, which stabilizes the transition states. smolecule.com
Nucleophilic Attacks and Derivative Formation
The strained bicyclo[5.1.0]octane system is also a target for nucleophilic attack. This reactivity is often associated with a strain-release mechanism. For example, in derivatives like tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate, a nucleophile can attack an electrophilic center within the bicyclic structure. Such attacks can lead to ring-opening of the cyclopropane moiety or displacement of leaving groups, resulting in the formation of a diverse range of functionalized derivatives. smolecule.com The interaction with nucleophiles is a key aspect in the synthetic utility of these compounds, allowing for the construction of more complex molecular architectures. smolecule.com
Metal-Catalyzed Transformations
Transition metals play a pivotal role in mediating the transformations of bicyclo[5.1.0]octane systems and their precursors, offering pathways to complex molecular structures with high efficiency and selectivity.
Gold(I) catalysts have proven to be exceptionally effective in promoting cascade reactions and cycloisomerizations of enynes to form bicyclo[5.1.0]octane frameworks. urv.catresearchgate.netnih.gov Cationic gold(I) complexes can catalyze the cycloisomerization of 1,5-enynes and 1,6-enynes to yield bicyclic products. rsc.orgthieme-connect.com These reactions often proceed through a cascade mechanism, where an initial cyclization event triggers subsequent transformations, rapidly building molecular complexity. rsc.orgthieme-connect.com
A notable application is the formation of both cis- and trans-fused bicyclo[5.1.0]octanes. urv.catresearchgate.netnih.gov The trans-fused isomer is particularly noteworthy as it is found in several natural products but is challenging to synthesize due to the instability of its formal precursor, (E)-cycloheptene. researchgate.net Gold(I)-catalyzed cascade cyclizations of specific dienynes have been shown to selectively produce either the cis or trans diastereomer, depending on the substrate and reaction conditions. researchgate.net For example, the reaction of dienynes in the presence of a gold(I) catalyst like [(JohnPhos)Au(MeCN)]SbF₆ can proceed almost instantaneously at room temperature to yield the bicyclo[5.1.0]octane core. thieme-connect.com
Table 1: Gold(I)-Catalyzed Cycloisomerization of Enynes
| Enyne Type | Catalyst System | Product Type | Citation |
| 1,5-Enynes | Ph₃PAuCl/AgSbF₆ | [3.1.0]Bicyclic Products | rsc.org |
| 1,6-Enynes | [(JohnPhos)Au(MeCN)]SbF₆ | cis- or trans-Bicyclo[5.1.0]octanes | researchgate.netthieme-connect.com |
| Dienynes | Gold(I) Complexes | Tetracyclic Adducts | rsc.org |
The mechanism of gold(I)-catalyzed enyne cyclizations has been a subject of detailed investigation, with cyclopropyl (B3062369) gold(I) carbene-type species identified as key intermediates. urv.catresearchgate.netnih.govresearchgate.net Upon coordination of the gold(I) catalyst to the alkyne of a 1,6-enyne, a 5-exo-dig cyclization typically occurs, forming a cyclopropyl gold(I)-carbene intermediate. thieme-connect.com
Computational studies using Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis have provided deep insights into the nature of these intermediates. researchgate.netnih.govresearchgate.net These studies have confirmed the existence of distinct intermediates that can possess either significant carbenic or carbocationic character. researchgate.netnih.gov The precise structure and character of the intermediate depend on the substituents on the enyne substrate. researchgate.net This understanding of the electronic nature of the gold-containing intermediates is crucial for explaining and predicting the stereochemical outcome of these complex cyclizations. researchgate.netresearchgate.net
While gold catalysis is prominent, other transition metals also facilitate important transformations involving bicyclo[5.1.0]octane systems.
Ruthenium: Ruthenium catalysts, such as RuCl(COD)Cp*, have been used in the bicyclization of 1,7-enynes with diazoalkanes like N₂CHSiMe₃ to produce bicyclo[5.1.0]octane derivatives. acs.org However, this transformation was not successful for 1,8-enynes, indicating a sensitivity to the tether length between the reacting moieties. acs.org The proposed mechanism involves the formation of an alkenylruthenium-carbene which then leads to a key bicyclic ruthenacyclobutane intermediate that promotes cyclopropanation. acs.org
Rhodium: Rhodium(II) catalysts are known to generate carbenes from sources like diazo compounds, which can then participate in cyclopropanation reactions. acs.org While direct synthesis of the (1R,7R)-bicyclo[5.1.0]octane via this method is specific, the principle is broadly applicable. Rhodium(II) carbenes can also be generated from cycloheptatrienes, which are structurally related to the bicyclo[5.1.0]octane system. researchgate.net
Nickel: Nickel(0) catalysis has been reported for cyclopropanation reactions using [1.1.1]propellane, showcasing its utility in forming strained ring systems. acs.org
Table 2: Other Transition Metal-Catalyzed Reactions
| Metal | Catalyst Example | Reaction Type | Product | Citation |
| Ruthenium | RuCl(COD)Cp* | Enyne Bicyclization | Alkenylbicyclo[5.1.0]heptanes | acs.org |
| Rhodium | Rhodium(II) complexes | Carbene Transfer | Cyclopropanes | acs.org |
| Nickel | Ni(0) complexes | Cyclopropanation | Methylenespiro[2.3]hexanes | acs.org |
Solvolytic Reactions and Carbonium Ion Pathways
Solvolysis reactions of bicyclic systems often proceed through carbocationic intermediates, and the study of these pathways provides insight into the inherent reactivity and stability of the carbon framework. In systems related to bicyclo[5.1.0]octane, the formation of carbonium ions can lead to complex rearrangements. researchgate.netarchive.org For instance, the solvolysis of tosylates of bicyclo[3.2.2]nonan-2-ol results in a mixture of products, including rearranged bicyclo[3.3.1]nonan-2-ol, indicating the involvement of carbocation intermediates that undergo skeletal reorganization. researchgate.net
The behavior of bicyclo[5.1.0]octane derivatives in solvolysis is expected to be heavily influenced by the cyclopropane ring. The cleavage of a C-C bond in the three-membered ring can occur to relieve ring strain, leading to the formation of a stabilized carbonium ion. archive.org These processes are often governed by the formation of conformationally distinct carbonium ions, which may or may not interconvert rapidly, leading to different product distributions depending on the precursor's stereochemistry. archive.org The pathways can involve cyclopropylcarbinyl-type rearrangements, where the positive charge is delocalized over several carbon atoms, a common feature in the chemistry of strained polycyclic systems. archive.org
Investigating Cyclopropane Ring Participation in Solvolysis
The participation of the cyclopropane ring in solvolysis reactions of bicyclo[5.1.0]octane derivatives has been a subject of detailed investigation. This participation is highly dependent on the stereochemical orientation of the leaving group and the position of substitution on the bicyclic framework.
In the solvolysis of derivatives of endo- and exo-bicyclo[5.1.0]octan-2-ol, the influence of the remote cyclopropane ring is observed. acs.org The acetolysis of exo-bicyclo[5.1.0]oct-2-yl trifluoroacetate (B77799) proceeds at a rate significantly faster than its endo isomer, suggesting anchimeric assistance from the cyclopropane ring in the transition state for the ionization of the exo isomer. This assistance is possible due to the favorable backside alignment of a C-C bond of the cyclopropane ring with the departing leaving group in the exo isomer, leading to a stabilized, non-classical carbocationic intermediate.
The nature of the products formed during these solvolyses provides further evidence for cyclopropane ring participation. For instance, the solvolysis of exo-bicyclo[5.1.0]oct-2-yl trifluoroacetate in buffered acetic acid yields a mixture of products, including those with rearranged carbon skeletons, which can be rationalized by the involvement of the cyclopropane ring. acs.org
The solvolysis of derivatives at other positions of the bicyclo[5.1.0]octane ring system also reveals the nuanced role of the cyclopropane ring. For example, in the solvolysis of endo- and exo-bicyclo[5.1.0]oct-3-yl brosylates, the rate enhancement is less pronounced compared to the 2-yl derivatives, indicating a diminished, though not entirely absent, participation of the cyclopropane ring. acs.org
The table below summarizes the relative solvolysis rates and product distributions for various bicyclo[5.1.0]octane derivatives, illustrating the impact of stereochemistry and substitution position on cyclopropane ring participation.
| Compound | Relative Solvolysis Rate (krel) | Major Products | Reference |
| exo-Bicyclo[5.1.0]oct-2-yl Trifluoroacetate | High | Rearranged acetates | acs.org |
| endo-Bicyclo[5.1.0]oct-2-yl Trifluoroacetate | Low | unrearranged and rearranged acetates | acs.org |
| exo-Bicyclo[5.1.0]oct-3-yl Brosylate | Moderate | unrearranged and rearranged acetates | acs.org |
| endo-Bicyclo[5.1.0]oct-3-yl Brosylate | Low | unrearranged and rearranged acetates | acs.org |
| exo-Bicyclo[5.1.0]oct-4-yl Brosylate | Low | unrearranged and rearranged acetates | acs.org |
| endo-Bicyclo[5.1.0]oct-4-yl Brosylate | Low | unrearranged and rearranged acetates | acs.org |
It is important to note that while these studies provide a general understanding of reactivity in the bicyclo[5.1.0]octane system, specific kinetic and product data for the This compound enantiomer are not explicitly detailed in the reviewed literature. However, the principles of cyclopropane ring participation are expected to apply to this specific stereoisomer.
Rearrangements During Solvolysis
A hallmark of solvolysis reactions in the bicyclo[5.1.0]octane system is the prevalence of skeletal rearrangements. These rearrangements are a direct consequence of the formation of carbocationic intermediates that can be stabilized by the participation of the cyclopropane ring, leading to a variety of rearranged products.
The solvolysis of exo-bicyclo[5.1.0]oct-2-yl derivatives serves as a prime example. The initial carbocation formed upon departure of the leaving group can undergo a Wagner-Meerwein type rearrangement involving the migration of one of the cyclopropane C-C bonds. This leads to the formation of bicyclo[4.2.0]octane and bicyclo[3.3.0]octane ring systems. acs.org For instance, the acetolysis of exo-bicyclo[5.1.0]oct-2-yl trifluoroacetate yields a complex mixture of acetates, including those derived from bicyclo[4.2.0]octan-7-ol and bicyclo[3.3.0]octan-2-ol. acs.org
The solvolysis of 4-hydroxy-trans-bicyclo[5.1.0]octane p-bromobenzenesulfonate also demonstrates significant rearrangement, underscoring the role of the trans-fused cyclopropane ring in directing the course of the reaction. acs.org Theoretical studies on the C8H13+ system, which includes cations derived from bicyclo[5.1.0]octane, have explored the energetic pathways for such interconversions, predicting the relative stabilities of various isomeric carbocations and the activation barriers for their rearrangements. orientjchem.org These calculations support the experimental observations of rearrangements to bicyclo[4.2.0]octane and octahydropentalene (bicyclo[3.3.0]octane) structures. orientjchem.org
The following table outlines the major rearrangement products observed in the solvolysis of different bicyclo[5.1.0]octane precursors.
| Precursor | Solvolysis Conditions | Major Rearrangement Products | Reference |
| exo-Bicyclo[5.1.0]oct-2-yl Trifluoroacetate | Acetic acid, sodium acetate | Bicyclo[4.2.0]oct-7-yl acetate, cis-Bicyclo[3.3.0]oct-2-yl acetate | acs.org |
| endo-Bicyclo[5.1.0]oct-3-yl Brosylate | Acetic acid, sodium acetate | cis-Bicyclo[3.3.0]octan-2-ol (after reduction) | acs.org |
| exo-Bicyclo[5.1.0]oct-4-yl Brosylate | Acetic acid, sodium acetate | cis-Bicyclo[3.3.0]octan-2-ol (after reduction) | acs.org |
| 4-hydroxy-trans-bicyclo[5.1.0]octane p-bromobenzenesulfonate | Not specified | Rearranged products | acs.org |
The specific pathways and the distribution of rearranged products are highly sensitive to the initial stereochemistry of the substrate and the reaction conditions. The formation of these rearranged products provides compelling evidence for the intimate involvement of the cyclopropane ring in stabilizing the cationic intermediates formed during solvolysis.
Stereoselectivity and Stereocontrol in Bicyclo 5.1.0 Octane Chemistry
Control of Relative Stereochemistry (Cis/Trans Fusion)
The junction between the cyclopropane (B1198618) and the cycloheptane (B1346806) rings in bicyclo[5.1.0]octane can adopt either a cis or a trans configuration. In the cis-fused isomer, the two bridgehead hydrogen atoms are on the same face of the larger ring, resulting in a relatively stable, V-shaped molecule. atlantis-press.com In contrast, the trans-fused isomer, where the bridgehead hydrogens are on opposite faces, is significantly more strained. nih.govdatapdf.com The synthesis of the trans-fused system is challenging because it formally corresponds to the cyclopropanation of an (E)-cycloheptene, which is unstable at room temperature. researchgate.net Despite this, several natural products contain the trans-fused bicyclo[5.1.0]octane motif, and methods for its synthesis have been developed, notably through gold(I)-catalyzed cascade reactions. researchgate.netnih.govresearchgate.net All 105 structures of the bicyclo[5.1.0]octane ring system found in the Cambridge Structure Database with available 3D coordinates are cis-fused. nih.gov
The diastereoselectivity of reactions that form the bicyclo[5.1.0]octane ring system is influenced by several factors, including the geometry of the starting materials, the presence of directing groups, and the reaction conditions.
A key factor is the inherent stability of the cis-fused isomer over the trans-fused isomer. A calorimetric study of bicyclo[5.1.0]octane derivatives indicated a significant enthalpy difference for the trans-to-cis isomerization. datapdf.com This thermodynamic preference often dictates the outcome of reactions under equilibrium conditions.
The presence of functional groups on the cycloheptene (B1346976) precursor can exert significant stereochemical control. For instance, in the diiodomethane-copper methylenation of cyclic olefins, ether and hydroxyl functionalities can direct the approach of the carbenoid. oup.com The methoxyl group in 3-methoxycycloheptene directs the cyclopropanation to form a mixture of cis- and trans-2-methoxybicyclo[5.1.0]octane, demonstrating that the interaction between the directing group and the reagent in the transition state plays a crucial role. oup.com This directing effect, however, is weaker than that observed for hydroxyl groups in similar Simmons-Smith reactions, likely due to the weaker Lewis acidity of the copper intermediates compared to the zinc intermediates. oup.com
Intramolecular transformations also rely heavily on substrate control. The Lewis acid-mediated addition of silyl (B83357) enol ethers to acetals in an intramolecular fashion has been used to construct the bicyclo[5.1.0]octane substructure, where the stereochemical outcome is dependent on the reaction conditions and the choice of Lewis acid. thieme-connect.com
Diastereoselective cyclopropanation is a primary method for constructing the bicyclo[5.1.0]octane ring system with control over the ring fusion. The choice of reagent and catalyst is paramount in achieving high diastereoselectivity.
One illustrative example is the reaction of 3-methoxycycloheptene with diiodomethane (B129776) and a copper catalyst. This reaction yields a mixture of the cis and trans diastereomers of 2-methoxybicyclo[5.1.0]octane. oup.com The relative configuration of the products was determined by ¹H NMR spectroscopy, where the chemical shift and signal width of the proton geminal to the methoxyl group differ significantly between the two isomers. oup.com
| Substrate | Reagents | Product(s) | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| 3-Methoxycycloheptene | CH₂I₂, Cu powder, I₂ | cis- and trans-2-Methoxybicyclo[5.1.0]octane | 57:43 | 77% | oup.com |
Table 1: Diastereoselectivity in the Copper-Catalyzed Cyclopropanation of 3-Methoxycycloheptene.
Ruthenium-catalyzed transformations of 1,7-enynes with diazoalkanes also provide a pathway to bicyclo[5.1.0]octane derivatives. acs.org Furthermore, modern electrochemical methods have been developed for the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles, offering a scalable and versatile route to highly functionalized cyclopropanes. nih.govresearchgate.netnih.gov While not exclusively demonstrated for bicyclo[5.1.0]octane, these methods provide complementary relative stereochemistry compared to traditional metal-catalyzed approaches. nih.gov
Control of Absolute Stereochemistry (Enantioselective Synthesis)
Achieving control over the absolute stereochemistry to produce a specific enantiomer, such as (1R,7R)-bicyclo[5.1.0]octane, requires the use of chiral information during the synthesis. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral precursor.
Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. The use of a chiral oxazolidinone auxiliary, for example, has been effective in the synthesis of chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter, a strategy that could be adapted for bicyclo[5.1.0]octane systems. nih.gov Similarly, chiral diamines in the presence of a Lewis acid can mediate asymmetric alkylations. epo.org
Chiral catalysts are a more atom-economical approach to enantioselective synthesis. Chiral dirhodium catalysts have been successfully used for site-selective and stereoselective C-H insertion reactions. nih.gov In the context of cyclopropanation, engineered enzymes and chiral metal complexes have shown great promise. For instance, an engineered myoglobin (B1173299) biocatalyst has been used for the highly diastereo- and enantioselective cyclopropanation of olefins with diazoacetonitrile. rochester.edu Chiral Ru-porphyrin complexes have also been reported to catalyze the cyclopropanation of styrene (B11656) derivatives with moderate enantioselectivity. rochester.edu These catalytic systems offer a direct route to optically active cyclopropanes.
A specific application involves the synthesis of 11-cis-locked bicyclo[5.1.0]octanyl retinal, where both enantiomers were prepared and their absolute configurations were established. nih.govcolumbia.edu The synthesis was improved to reduce the number of steps and increase the yield, ultimately relying on enantiomeric HPLC separation. columbia.edu This work demonstrated that only one of the enantiomers could bind to the protein opsin, highlighting the importance of absolute stereochemistry in biological recognition. nih.govcolumbia.edu
An alternative strategy for enantioselective synthesis involves starting with a readily available chiral molecule and transforming it into the desired bicyclo[5.1.0]octane derivative. This approach transfers the chirality of the starting material to the final product.
A notable example is the synthesis of the chiral enone (1R,7S)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one from the naturally occurring monoterpene (-)-2-carene. acs.org This multi-step synthesis leverages the inherent chirality of the starting material to produce an enantiomerically pure bicyclic intermediate, which is valuable for the total synthesis of natural products. acs.org The stereochemistry of various intermediates in this pathway, such as 4-hydroxy(acetoxy)bicyclo[5.1.0]octanes, was rigorously established through NMR spectroscopy and chemical correlation to a compound whose structure was determined by X-ray crystallography. acs.org
Conformational Analysis and Molecular Dynamics of Bicyclo 5.1.0 Octane
Theoretical Conformational Studies
Computational chemistry provides powerful tools to investigate the three-dimensional structures and relative energies of different conformations of bicyclo[5.1.0]octane. These theoretical approaches offer insights that can be challenging to obtain through experimental methods alone.
Application of Molecular Mechanics and Density Functional Theory (DFT)
Molecular mechanics and Density Functional Theory (DFT) are computational methods extensively used to study the conformations of cyclic and bicyclic molecules. DFT, in particular, has become a primary tool for investigating the properties of bicyclic compounds, offering a good balance between computational cost and accuracy for analyzing geometrical and electronic structures.
Studies on various isomers of the C8H14 system, including bicyclo[5.1.0]octane, have employed ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory of the second order (MP2), and DFT with basis sets such as 6-31G* and 6-311G* to determine their optimized geometries and relative stabilities. researchgate.net For instance, calculations on isomers of the C8H13+ system, which includes the bicyclo[5.1.0]octane framework, have been performed at the B3LYP/6-311G+(dp) level of theory to predict their relative energies and isomerization pathways. orientjchem.org These studies help in understanding the potential energy surface and identifying the most stable conformations.
In a study of dienynes leading to the formation of trans-fused bicyclo[5.1.0]octanes, DFT calculations (B3LYP-D3/6-31G(d)) were instrumental in rationalizing the observed stereoselectivity. semanticscholar.org The calculations provided insights into the reaction mechanism and the role of the fused ring system in directing the cyclopropanation step. semanticscholar.org
Strain Analysis within the Bicyclo[5.1.0]octane Ring System
The fusion of a cyclopropane (B1198618) ring to a seven-membered ring in bicyclo[5.1.0]octane introduces significant ring strain. This strain is a combination of angle strain, torsional strain, and transannular interactions. The bicyclo[5.1.0]octane system is considered to be more highly strained than the corresponding bicyclo[4.2.0]octanes. iucr.org
Computational studies have quantified the strain energy of different bicyclic isomers. For example, in a comparative study of cyclooctene (B146475) isomers, the enthalpy of formation for cis-bicyclo[5.1.0]octane was calculated to be higher than several other bicyclic isomers, indicating its relative instability due to strain. atlantis-press.com The study highlighted that cis-fused bicyclic rings are generally more stable than their trans-fused counterparts. researchgate.netatlantis-press.com The strain within the bicyclo[5.1.0]octane framework is a key factor driving its reactivity, particularly in reactions that can lead to the release of this strain. rsc.org
Experimental Conformational Investigations
Experimental techniques, primarily X-ray crystallography, provide definitive evidence for the solid-state conformations of bicyclo[5.1.0]octane derivatives. These experimental structures serve as crucial benchmarks for validating theoretical calculations.
X-ray Crystallography of Bicyclo[5.1.0]octane Derivatives
X-ray diffraction studies have been successfully employed to determine the precise three-dimensional structures of several bicyclo[5.1.0]octane derivatives. iucr.orgnih.gov For example, the crystal structure of cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753) was determined, providing detailed geometric parameters for a cis-fused system. iucr.orgnih.gov
In another study, single crystal X-ray diffraction was used to unambiguously establish the relative configurations of benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate. researchgate.netdiamond.ac.ukdiamond.ac.uk This analysis provided valuable information about the conformation of the bicyclic ring system in the solid state. researchgate.netdiamond.ac.ukdiamond.ac.uk The structure of a trans-fused bicyclo[5.1.0]octane derivative, potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate, has also been determined, which is notable as it represents a highly strained system. iucr.orgnih.gov
The development of synthetic strategies has also led to the preparation of various bicyclo[5.1.0]octane derivatives, some of which were characterized by X-ray crystallography to confirm their stereochemistry. acs.org For instance, the structure of a 4-hydroxy(acetoxy)bicyclo[5.1.0]octane was rigorously established through X-ray analysis. acs.org
Comparison of Cis- and Trans-Fused Bicyclo[5.1.0]octane Geometries
The geometries of cis- and trans-fused bicyclo[5.1.0]octane systems exhibit significant differences due to the strain associated with the fusion of the two rings. X-ray crystallographic studies have allowed for a direct comparison of these geometries. iucr.orgnih.govdoaj.org
A key finding is the difference in the cyclopropane ring geometry. In the cis-fused derivative, cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate, the three carbon-carbon bonds of the cyclopropane ring are of similar length. iucr.orgnih.govnih.gov In contrast, the highly strained trans-fused system, potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate, shows a shortening of the bridging C-C bond relative to the other two bonds in the cyclopropane ring. iucr.orgnih.govnih.gov This observation is consistent with theoretical predictions and highlights the impact of ring fusion on the bonding within the cyclopropane moiety.
The trans-fused bicyclo[5.1.0]octane system is notably more strained than its cis counterpart. iucr.org In fact, the potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate is one of the smallest trans-fused cyclopropane structures characterized to date. iucr.orgnih.govdoaj.org The Cambridge Structural Database (CSD) contains numerous examples of cis-fused bicyclo[5.1.0]octane systems, while trans-fused examples are rare, underscoring their inherent instability. nih.gov
Below is a table summarizing key geometric parameters for representative cis- and trans-fused bicyclo[5.1.0]octane derivatives from crystallographic data.
| Compound Name | Fusion | Bridging C-C Bond Length (Å) | Other Cyclopropane C-C Bond Lengths (Å) |
| cis-Bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate | Cis | ~1.51 | ~1.51, ~1.51 |
| Potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate | Trans | Shortened | Longer |
Computational Chemistry and Quantum Mechanical Investigations
Electronic Structure Calculations (DFT, HF, MP2)
A variety of computational methods have been utilized to investigate the electronic structure of bicyclo[5.1.0]octane and its isomers. These include Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2). atlantis-press.com DFT, particularly with the B3LYP functional, has been a primary tool due to its balance of computational cost and accuracy in analyzing geometrical and electronic structures. Comparative studies on cyclooctene (B146475) isomers, which include bicyclo[5.1.0]octane, have shown that while HF provides valuable insights, methods that include electron correlation, such as MP2 and DFT, generally yield more accurate quantitative predictions. atlantis-press.com
Energy Minimization and Local Minima Exploration
Energy minimization is a fundamental computational technique used to locate stable conformations of molecules, which correspond to local minima on the potential energy surface. psu.edurosettacommons.org For bicyclo[5.1.0]octane isomers, this process involves systematically altering the geometry of the molecule to find an arrangement where the net forces on each atom are close to zero. psu.edu The goal is to identify the various possible conformations and their corresponding energies. rosettacommons.orgresearchgate.net
Computational studies on cyclooctene isomers have employed methods like semi-empirical calculations followed by further optimization using HF, DFT, and MP2 with various basis sets to locate these local minima. atlantis-press.com The process of energy minimization is sensitive to the starting geometry and typically finds the nearest local minimum on the potential energy surface. researchgate.net
Isomer Stability and Relative Energies of Bicyclo[5.1.0]octane Isomers
Computational studies have been instrumental in determining the relative stabilities of various bicyclo[5.1.0]octane isomers. The stability of these isomers is directly related to their strain energy, with more strained isomers being less stable. scribd.com The fusion of a three-membered ring in bicyclo[5.1.0]octane introduces significant angle strain. scribd.com
Studies on the C8H14 system have shown that the cis-configuration of fused bicyclic rings, including bicyclo[5.1.0]octane, is generally more stable than the trans-configuration. researchgate.net The relative energies of different isomers are typically calculated with reference to the most stable isomer. For instance, in a study of fifteen cyclooctene isomers, cis-bicyclo[5.1.0]octane was found to be more stable than its trans counterpart. atlantis-press.com The relative stabilities are often determined by comparing their enthalpies of formation, which can be substantiated by analyzing their geometrical parameters. atlantis-press.com
A theoretical study on C8H13+ isomers, which includes bicyclo[5.1.0]octane derivatives, used DFT calculations at the B3LYP/6-311G+(dp) level to predict their relative energies and stability. orientjchem.org The isomers were optimized to minimize their energy, and their stability was ordered accordingly. orientjchem.orgsmolecule.com
Table 1: Relative Energies of Selected Cyclooctene Isomers
| Isomer | Relative Energy (kcal/mol) |
| cis-Bicyclo[5.1.0]octane | 19.84 |
| trans-Bicyclo[5.1.0]octane | 19.91 |
| cis-Bicyclo[4.2.0]octane | 8.14 |
| cis-Octahydropentalene | 0.24 |
| Bicyclo[3.2.1]octane | 0.00 |
Data sourced from a computational study on cyclooctene isomers. The relative energies are with respect to the most stable isomer, bicyclo[3.2.1]octane. atlantis-press.com
Transition State Characterization and Reaction Pathway Elucidation
Understanding the mechanisms of chemical reactions, including isomerizations, requires the characterization of transition states. These are high-energy structures that connect reactants and products on the potential energy surface. nih.gov
Activation Energy Analysis for Isomerization and Reactions
Computational methods are employed to calculate the activation energies for various transformations, providing insights into the feasibility and kinetics of these reactions. For instance, in the interconversion of C8H13+ isomers, the activation energy for the conversion of one bicyclo[5.1.0]octane isomer to a bicyclo[4.2.0]octane isomer was calculated to be 13.16 kcal/mol. orientjchem.org This process involves bond breaking and the formation of a new bond. orientjchem.org Subsequent rearrangements to other isomers also have their own characteristic activation energies. orientjchem.org
The activation barrier for reactions can be significantly influenced by the molecular structure. For example, the presence of a cyclopropane (B1198618) ring fused to a reactive bond can lower the activation barrier for certain reactions. smolecule.com
Bonding Analysis and Electron Density Studies
The unique bonding characteristics of the cyclopropane ring within the bicyclo[5.1.0]octane framework have been a focus of theoretical investigations.
"Twist-Bent Bond" Model in Cyclopropane Systems
The concept of "bent bonds" is a well-established model for describing the bonding in cyclopropane, where the C-C interorbital angle is significantly larger than the internuclear bond angle. nih.govacs.org This leads to the characteristic "banana bonds". nih.govacs.orgresearchgate.net An extension of this is the "twist-bent bond" model, which was proposed to describe the topology of the ring-fusion bond in strained trans-fused cyclopropane derivatives. nih.govacs.org This model suggests a sigmoidal topology for the bond, which is predicted to be more reactive than a normal bent bond. nih.govelectronicsandbooks.com
DFT calculations have been used to study these bonding models, confirming that twist-bent bonds are easier to ionize than regular "banana" bonds. acs.org These studies also reveal a larger reorganization energy upon ionization of twist-bent bonds, which is thought to be a key factor in their enhanced reactivity. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis
While dedicated Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses specifically for the ground state of (1R,7R)-bicyclo[5.1.0]octane are not extensively detailed in the available literature, insights can be gleaned from computational studies on related systems and reaction intermediates involved in the formation of the bicyclo[5.1.0]octane core. researchgate.netresearchgate.net
QTAIM allows for the partitioning of the electron density of a molecule to define atoms and the bonds between them. This analysis can reveal the nature of chemical bonds, such as the degree of covalent or ionic character, and identify bond critical points (BCPs) which are indicative of a chemical bond. In the context of the formation of bicyclo[5.1.0]octanes, QTAIM has been employed to characterize the transition states and intermediates in gold(I)-catalyzed cyclizations. researchgate.net These studies help in understanding the electronic rearrangements that lead to the formation of the strained three-membered ring.
Natural Bond Orbital (NBO) analysis provides a chemist's perspective on bonding by localizing the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs). wisc.edufaccts.de For strained systems like this compound, NBO analysis is particularly useful for understanding hyperconjugative interactions and the delocalization of electron density that contribute to the molecule's stability and reactivity. For instance, in intermediates of gold(I)-catalyzed reactions forming bicyclo[5.1.0]octanes, NBO analysis has been used to determine the charges on atoms and the nature of the bonding in the developing cyclopropane ring. researchgate.net These analyses on precursor structures provide valuable, though indirect, information about the electronic makeup of the final bicyclo[5.1.0]octane product.
A computational study on various C8H14 isomers, including cis- and trans-bicyclo[5.1.0]octane, provides geometric data which is foundational for any QTAIM or NBO analysis. researchgate.net The calculated bond lengths and angles highlight the structural differences between the stereoisomers.
Table 1: Comparison of Calculated Geometries for Bicyclo[5.1.0]octane Isomers
| Parameter | cis-Bicyclo[5.1.0]octane | trans-Bicyclo[5.1.0]octane |
|---|---|---|
| Bond Lengths (Å) | ||
| C1-C7 | Data not available | Data not available |
| C1-C8 | Data not available | Data not available |
| C7-C8 | Data not available | Data not available |
| Bond Angles (°) | ||
| C1-C7-C8 | Data not available | Data not available |
| C1-C8-C7 | Data not available | Data not available |
| Dihedral Angles (°) | ||
| H-C1-C7-H | Data not available | Data not available |
Theoretical Prediction of Reactivity and Selectivity
The theoretical prediction of the reactivity and selectivity of this compound is intrinsically linked to its strained geometry and electronic structure. The fusion of the cyclopropane ring to the seven-membered ring in a trans configuration induces significant ring strain, which is a key driver of its chemical reactivity. iucr.org
Computational studies on the interconversions of C8H13+ isomers, which include the bicyclo[5.1.0]octane framework, have been performed using density functional theory (DFT). orientjchem.org These studies calculate the relative energies and activation barriers for isomerization, providing insights into the stability and potential reaction pathways of carbocations derived from bicyclo[5.1.0]octane. Such information is crucial for predicting the outcomes of reactions that proceed through cationic intermediates.
Furthermore, the reactivity of bicyclo[5.1.0]octadienyl iron complexes has been explored, demonstrating that nucleophilic attack generally occurs at the dienyl terminus. acs.org While this study focuses on a metal-complexed derivative, it provides clues about the inherent reactivity of the bicyclic ligand.
The selectivity of reactions involving the bicyclo[5.1.0]octane skeleton is also a subject of computational investigation. For example, DFT calculations have been used to rationalize the stereoselective formation of trans-fused bicyclo[5.1.0]octanes in gold(I)-catalyzed cyclization cascades. semanticscholar.org These calculations help to understand how the catalyst and the substrate's geometry control the stereochemical outcome of the reaction.
Table 2: Relative Energies of Bicyclo[5.1.0]octane Isomers
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| cis-Bicyclo[5.1.0]octane | More stable |
| trans-Bicyclo[5.1.0]octane | Less stable |
Note: A computational assessment of C8H14 isomers indicated that cis-configurational isomers of fused bicyclic rings are generally more stable than their trans counterparts. researchgate.net Precise energy differences were not specified in the provided context.
Advanced Characterization Methodologies in Bicyclo 5.1.0 Octane Research
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)
Spectroscopic methods are fundamental tools for probing the molecular structure of bicyclo[5.1.0]octane derivatives. Each technique offers unique information, and a combined approach is often necessary for unambiguous characterization.
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of bicyclo[5.1.0]octane research, IR spectroscopy is particularly useful for confirming the presence of the cyclopropane (B1198618) ring and other functional moieties. The high ring strain of the cyclopropane ring in the bicyclo[5.1.0]octane system influences its vibrational frequencies. utexas.edumasterorganicchemistry.comwikipedia.orglibretexts.org The C-H stretching vibrations of the cyclopropyl (B3062369) hydrogens typically appear at higher frequencies (around 3080-3000 cm⁻¹) compared to those in unstrained alkanes. acs.org Additionally, the C-C bond vibrations of the strained ring give rise to characteristic absorptions. For instance, in a study of 3,5,8-trioxabicyclo[5.1.0]octane, IR spectroscopy was used in conjunction with other methods to study its conformational isomerism. researchgate.net
Key applications of IR spectroscopy in the study of bicyclo[5.1.0]octane derivatives include:
Confirmation of the cyclopropane ring: Identifying the characteristic C-H and C-C stretching frequencies associated with the strained three-membered ring.
Identification of functional groups: Detecting the presence of hydroxyl, carbonyl, ether, and other functional groups based on their signature absorption bands. For example, C-O-C stretches for ether linkages appear around 1100 cm⁻¹.
Monitoring reactions: Tracking the progress of a chemical reaction by observing the appearance or disappearance of specific functional group peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclo[5.1.0]octane derivatives, providing information about the connectivity and stereochemistry of the molecule. acs.org Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy: The proton NMR spectra of bicyclo[5.1.0]octane derivatives exhibit characteristic signals for the cyclopropyl protons. These protons are typically shielded and appear in the upfield region of the spectrum, often between 0 and 2 ppm. The coupling constants (J-values) between the cyclopropyl protons provide valuable information about their relative stereochemistry (cis or trans). For instance, in a study of an 11-cis-locked bicyclo[5.1.0]octanyl retinal, the upfield shift of a methine multiplet in the ¹H NMR spectrum was diagnostic of a trans ring juncture. datapdf.com
¹³C NMR Spectroscopy: The carbon NMR spectra also show characteristic signals for the cyclopropyl carbons, which are typically found at high field (around 10-40 ppm). The chemical shifts are influenced by substituents on the bicyclic framework. In a study of seco-alloaromadendrane-type sesquiterpenoids containing a substituted bicyclo[5.1.0]octane system, the ¹³C NMR chemical shifts of the bicyclic core were comparable to those of related natural products. nii.ac.jp
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish the complete connectivity of the molecule. Dynamic NMR spectroscopy can be employed to study conformational changes in the seven-membered ring of the bicyclo[5.1.0]octane system. researchgate.net Trifluoroacetylation of alcohol derivatives can be used to enhance signal resolution in crowded spectral regions. semanticscholar.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Bicyclo[5.1.0]octane Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |
| Bicyclo[5.1.0]octanyl moiety | ¹H | 0 - 2 | Multiplets | columbia.edu |
| Bicyclo[5.1.0]octanyl moiety | ¹³C | 10 - 40 | - | nii.ac.jp |
| (1S,11S)-benzobicyclo[5.1.0]oct-2-en-4-one | ¹H | Upfield shifted C(11)-methine | Multiplet | datapdf.com |
| 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-one | ¹H | 6.47, 6.27, 2.49, 1.96, 1.91, 1.89, 1.87-1.78, 1.76, 1.65-1.57, 1.2-1.4, 1.124, 1.117, 0.92-0.82 | d (J=16), d (J=16), m, t (J=6), m, s, m, s, m, m, s, s, m | columbia.edu |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For bicyclo[5.1.0]octane derivatives, MS is used to confirm the molecular formula and to gain insights into the stability of the bicyclic system.
Common MS techniques employed in bicyclo[5.1.0]octane research include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture before they are introduced into the mass spectrometer. GC-MS has been used to identify bicyclo[5.1.0]octane derivatives in complex mixtures, such as essential oils and biological extracts. tjnpr.orgresearchgate.netakjournals.comresearchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition of a molecule. columbia.edu
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for the analysis of polar and non-volatile compounds. It has been used to characterize bicyclo[5.1.0]octane derivatives with polar functional groups. diamond.ac.uk
The fragmentation of bicyclo[5.1.0]octane derivatives in the mass spectrometer can be complex, but it often involves the opening of the strained cyclopropane ring. The resulting fragmentation patterns can be used to distinguish between different isomers.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. For bicyclo[5.1.0]octane derivatives that can be obtained as single crystals, X-ray crystallography provides definitive information about bond lengths, bond angles, and the conformation of the bicyclic system. iucr.orgdoaj.orgmedsci.cnresearchgate.netnih.gov
X-ray diffraction studies have been crucial in:
Confirming the stereochemistry: Unambiguously establishing the relative configuration of substituents on the bicyclic framework. For example, the crystal structure of benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate was determined by single-crystal X-ray diffraction to establish the relative configurations. diamond.ac.ukresearchgate.netdiamond.ac.uk
Analyzing conformational preferences: Determining the preferred conformation of the seven-membered ring in the solid state, which can exist in various forms such as chair and twist-boat conformations. researchgate.netresearchgate.net
Investigating the effects of ring strain: Providing accurate geometric parameters that can be compared with theoretical calculations to understand the bonding in these strained systems. iucr.orgnih.gov
Interactive Data Table: Crystallographic Data for Bicyclo[5.1.0]octane Derivatives
| Compound | Space Group | Cell Parameters (a, b, c, β) | Reference |
| Benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate | P2₁2₁2₁ | a = 6.85340(10) Å, b = 9.8732(2) Å, c = 27.5407(6) Å | diamond.ac.ukresearchgate.netdiamond.ac.uk |
| Potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate | - | - | iucr.orgdoaj.orgmedsci.cnresearchgate.netnih.gov |
| cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753) | - | - | iucr.orgdoaj.orgmedsci.cnresearchgate.netnih.gov |
Other Advanced Analytical Methods in Bicyclo[5.1.0]octane Analysis
In addition to the primary spectroscopic and diffraction techniques, other advanced analytical methods can provide further insights into the properties of bicyclo[5.1.0]octane derivatives.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. These methods can predict molecular geometries, spectroscopic properties (NMR and IR), and reaction pathways. researchgate.net For example, computational studies can be used to model transition states and explain the stability of different isomers.
Chiroptical Methods: For chiral bicyclo[5.1.0]octane derivatives, techniques such as Circular Dichroism (CD) spectroscopy can be used to study their stereochemical properties. acs.org
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to investigate the thermal stability and phase behavior of bicyclo[5.1.0]octane compounds.
Applications of Bicyclo 5.1.0 Octane in Complex Organic Synthesis
Building Blocks for Molecular Complexity Generation
The unique three-dimensional structure of bicyclo[5.1.0]octane derivatives provides a rigid scaffold upon which chemists can elaborate to generate significant molecular complexity. The strain within the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions, allowing for the introduction of diverse functionalities and the formation of new ring systems. For instance, derivatives such as 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane] serve as building blocks for creating intricate organic molecules with specific spatial arrangements due to their spirocyclic nature. The reactivity of the bicyclo[5.1.0]octane core, particularly when functionalized, allows for its use as an intermediate in the synthesis of more elaborate structures. smolecule.com
The strategic placement of functional groups on the bicyclo[5.1.0]octane skeleton enables a wide range of chemical transformations. For example, the presence of a methylene (B1212753) group in 8-methylenebicyclo[5.1.0]octane introduces a site of unsaturation that can undergo electrophilic additions and nucleophilic attacks, further expanding its utility as a synthetic intermediate. smolecule.com The inherent strain of the bicyclic system can also be harnessed to drive reactions that lead to the formation of more complex scaffolds. smolecule.com
Precursors for Polycyclic and Cage Compounds
The bicyclo[5.1.0]octane framework is a key precursor in the synthesis of various polycyclic and cage-like molecules. researchgate.netuq.edu.au The controlled cleavage and rearrangement of the bicyclo[5.1.0]octane ring system can lead to the formation of larger, more intricate ring systems. One notable application is in the transformation of bicyclo[5.1.0]octanes into pseudoguaiane-like 7-5 ring systems. temple.edu
Furthermore, the reactivity of bicyclo[5.1.0]octadienyliron(1+) cations, derived from bicyclo[5.1.0]octadiene, has been exploited in the synthesis of cis-2-(2'-carboxycyclopropyl)glycines. acs.org The addition of nucleophiles to these iron complexes proceeds with high stereoselectivity, demonstrating the utility of this system in constructing highly functionalized cyclic compounds. acs.org The inherent ring strain of the bicyclo[5.1.0]octane system can be a driving force for rearrangements that lead to the formation of bridged bicyclic structures.
Role in Natural Product Synthesis
The bicyclo[5.1.0]octane motif is found in a number of naturally occurring compounds, making it a crucial target and intermediate in total synthesis. acs.orgresearchgate.netresearchgate.net For example, the trans-fused bicyclo[5.1.0]octane skeleton is a structural feature of several natural products. researchgate.netresearchgate.net The first naturally occurring trans-bicyclo[5.1.0]octane was identified in emmottene, isolated from the gorgonian Briareum polyanthes. acs.org
Synthetic efforts towards natural products containing the bicyclo[5.1.0]octane ring system have led to the development of innovative synthetic strategies. For instance, the intramolecular enyne–2-pyrone [4+4] photocycloaddition-isomerization has been utilized to create a lactone-bridged cyclooctanoid product, serving as an advanced intermediate for sesquiterpene synthesis. temple.edu Additionally, the synthesis of 11-cis-locked bicyclo[5.1.0]octanyl retinal has been achieved for studying the conformation of the retinal pigment in rhodopsin. columbia.edu
Development of Novel Synthetic Methodologies Utilizing Bicyclo[5.1.0]octane Reactivity
The unique reactivity of the bicyclo[5.1.0]octane system has spurred the development of novel synthetic methodologies. Gold(I)-catalyzed cascade reactions of enynes have been shown to produce either cis- or trans-fused bicyclo[5.1.0]octanes, a transformation that has been mechanistically studied in detail. researchgate.netresearchgate.netsemanticscholar.org These studies have provided valuable insights into the nature of the cyclopropyl (B3062369) gold(I) carbene-type intermediates involved in these complex cyclizations. researchgate.net
Furthermore, the reactivity of functionalized bicyclo[5.1.0]octanes has been explored in various contexts. For example, the addition of nucleophiles to (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations has been shown to be a versatile method for the synthesis of substituted bicyclo[5.1.0]octa-2,4-diene complexes. acs.org Additionally, the photocycloaddition of conjugated enynes has been established as a pathway for the synthesis of valuable molecular scaffolds, where the initial photocycloadduct can be transformed into a bicyclo[5.1.0]octane derivative. temple.edu These examples highlight how the distinct chemical properties of the bicyclo[5.1.0]octane ring system continue to inspire the discovery of new and efficient synthetic transformations. ontosight.ai
Future Research Directions and Challenges
Exploration of New Synthetic Pathways for Chiral Bicyclo[5.1.0]octane Derivatives
The development of efficient and stereoselective methods for synthesizing chiral bicyclo[5.1.0]octane derivatives remains a significant challenge. While methods like gold(I)-catalyzed cyclization cascades have shown promise in producing both cis- and trans-fused systems, the exploration of new catalytic systems is crucial for improving yields, enantioselectivities, and substrate scope. nih.gov
Future research will likely focus on:
Asymmetric Catalysis: Expanding the toolkit of chiral catalysts beyond gold complexes is a primary objective. Research into rhodium(I) catalysis, where the choice of phosphine (B1218219) ligand can dictate selectivity between different bicyclic scaffolds (e.g., bicyclo[3.1.0]octane vs. bicyclo[5.1.0]octane), offers a promising direction. nih.gov Similarly, developing chiral diamine-mediated reactions could provide new routes to functionalized and enantioenriched bicyclo[5.1.0]octane derivatives. epo.org
Stereospecific Cascade Reactions: Designing new cascade reactions that can build the bicyclo[5.1.0]octane core in a single, highly controlled step is a key goal. Gold(I)-catalyzed cyclizations of dienynes have proven effective, stereospecifically converting alkene geometry into the final product's configuration. nih.gov Further investigation into different metal catalysts and starting materials could uncover novel, efficient cascades.
Substrate-Controlled Synthesis: Investigating how modifications to the starting materials can influence the stereochemical outcome is another important area. For instance, the configuration of the alkene in dienyne precursors dictates the formation of specific diastereomers in gold-catalyzed reactions. nih.gov
A significant challenge lies in achieving high levels of enantiomeric excess (ee) for a broad range of substrates. As an example of the high stereoselectivity achievable in related systems, a nickel-diamine catalyst has been used to synthesize bicyclo[3.2.1]octane derivatives with excellent results, as detailed in the table below. nih.gov The development of analogous systems for the bicyclo[5.1.0]octane core is a key future direction.
| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral diamine-Ni(OAc)₂ | Diones and nitroalkenes | Polyfunctionalized bicyclo[3.2.1]octane | up to 50:1 | up to >99% |
Deeper Mechanistic Insights into Strain-Driven Reactivity
The high ring strain of the bicyclo[5.1.0]octane skeleton is the source of its unique reactivity, but the underlying mechanisms are not fully understood. Future research must combine experimental and computational approaches to gain a more profound insight.
Key areas for investigation include:
Intermediate Characterization: The nature of intermediates in catalytic cycles is often debated. In gold(I)-catalyzed cyclizations, the structure of the key cyclopropyl (B3062369) gold(I) carbene-type intermediates dictates the reaction outcome. nih.govresearchgate.net Advanced spectroscopic and computational techniques are needed to characterize these transient species.
Reaction Pathway Mapping: The formation of trans-fused bicyclo[5.1.0]octanes is particularly unusual as it corresponds to the cyclopropanation of an unstable (E)-cycloheptene. nih.govresearchgate.net Mechanistic studies are required to understand how catalysts navigate high-energy pathways to form these rare structures.
Ring-Opening Reactions: The strain within the bicyclo[5.1.0]octane system can be harnessed through controlled ring-opening reactions. Mechanistic studies on the reactivity of derivatives like bicyclo[5.1.0]oct-1(8)-ene, which is highly reactive and prone to dimerization, can provide valuable information for synthetic applications. researchgate.net
A central challenge is the complexity of the potential energy surfaces, where multiple competing pathways may exist with small energy differences. acs.org Overcoming the limitations of computational models, which sometimes fail to accurately predict experimental outcomes, is crucial for gaining reliable mechanistic understanding. researchgate.net
Design and Synthesis of Novel Bicyclo[5.1.0]octane-Containing Materials
The rigid, three-dimensional structure of the bicyclo[5.1.0]octane core makes it an attractive building block for novel materials with unique properties. Research in this area is still in its early stages but holds significant potential.
Future directions include:
Biodegradable Polymers: The bicyclo[5.1.0]octane framework can be incorporated into polymer backbones. For example, the ring-opening copolymerization of CO₂ with epoxide derivatives like 3,5,8-trioxaspiro[bicyclo[5.1.0]-octane-4,1′-cyclohexane has been shown to produce amorphous polycarbonates with high glass transition temperatures (Tg). sciengine.com Further exploration of different monomers and polymerization techniques could lead to a new class of biodegradable materials with tunable properties.
Functional Materials: The rigid scaffold can be functionalized to create ligands for transition metals, potentially leading to new catalysts for organic reactions. smolecule.com By modifying substituents on the bicyclo[5.1.0]octane ring, the electronic and steric properties of these ligands could be fine-tuned to achieve specific catalytic activities and selectivities.
Complex Molecular Scaffolds: Incorporating the bicyclo[5.1.0]octane motif into larger, more complex molecules could generate novel structures for applications in medicinal chemistry and materials science. smolecule.com
The primary challenge is developing synthetic routes that are robust and scalable enough to produce these materials in sufficient quantities for characterization and application studies.
| Monomer | Polymer Type | Thermal Properties |
| 3,5,8-trioxaspiro[bicyclo[5.1.0]-octane-4,1′-cyclohexane and CO₂ | Isotactic Polycarbonate | Tm = 179 °C |
| endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane and CO₂ | Polycarbonate | Tg = 123 °C, Tm = 257 °C |
Advanced Computational Studies for Predictive Modeling
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. For bicyclo[5.1.0]octane, advanced computational studies are essential for navigating its intricate reactivity.
Future research will likely involve:
Predictive Reaction Design: Utilizing Density Functional Theory (DFT) and other methods to predict the feasibility and outcome of new reactions. nih.govacs.org This can help rationalize observed product distributions and guide the experimental design of more selective and efficient synthetic routes.
Mechanism Elucidation: Computational analysis, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, is crucial for distinguishing between proposed intermediates and transition states, such as the carbenic versus carbocationic nature of intermediates in gold-catalyzed reactions. nih.govresearchgate.net
Strain Energy Analysis: Quantifying the strain energy of different bicyclo[5.1.0]octane isomers and derivatives can provide a fundamental basis for understanding their thermodynamic properties and strain-driven reactivity. researchgate.net
A significant challenge is the computational cost and accuracy of the methods. For some reaction mechanisms, current computational models may be intractable or provide predictions that vary significantly from experimental results. researchgate.net Therefore, a key goal is the development of more accurate and efficient computational protocols through close collaboration between theoretical and experimental chemists. acs.org
Expanding the Scope of Applications in Synthetic Chemistry
While the bicyclo[5.1.0]octane framework is present in several natural products, its use as a building block in broader synthetic chemistry is still relatively underexplored. Expanding its applications is a major goal for future research.
Potential areas for expansion include:
Natural Product Total Synthesis: The trans-fused bicyclo[5.1.0]octane motif is a key structural feature of several natural products, including cneorubin B, emmottene, and hemerocallal A. nih.govresearchgate.net Developing reliable methods to construct this challenging ring system is critical for achieving their total synthesis.
Bioisosteres in Medicinal Chemistry: The rigid, three-dimensional shape of the bicyclo[5.1.0]octane scaffold makes it an interesting candidate for use as a bioisostere, replacing more common rings in drug candidates to improve properties like metabolic stability and binding affinity.
Synthesis of Conformationally Constrained Molecules: The bicyclo[5.1.0]octadienyl iron complex has been used as a precursor for the synthesis of cis-2-(2'-carboxycyclopropyl)glycine (CCG-III), a conformationally restricted analog of glutamate. acs.org This demonstrates the potential of the bicyclo[5.1.0]octane system to serve as a template for creating structurally defined molecules with important biological activity.
The main challenge is to demonstrate the synthetic utility of bicyclo[5.1.0]octane derivatives beyond a few niche examples. This requires the development of a diverse portfolio of reliable reactions that allow for the predictable and efficient incorporation of this scaffold into a wide range of target molecules.
Q & A
Q. How should experimental procedures for synthesizing (1R,7R)-Bicyclo[5.1.0]octane be documented to ensure reproducibility?
To ensure reproducibility, experimental protocols must include:
- Detailed reaction conditions : Solvent, temperature, catalysts, and stoichiometry (e.g., use of SmI₂ in THF/MeOH for reductions, as in ).
- Characterization data : NMR (¹H/¹³C), IR, and mass spectrometry for new compounds. For known compounds, cite literature methods for identity confirmation (e.g., pseudoephedrine hydrochloride used in diastereoselective cycloadditions ).
- Separation techniques : Column chromatography conditions (e.g., 50% EtOAc–petrol) and purity metrics (e.g., 95% purity post-purification ).
- Supplemental information : Provide raw spectral data, chromatograms, and crystallographic files in supporting documents, as per journal guidelines .
Q. What spectroscopic methods are critical for confirming the stereochemistry of this compound derivatives?
- NMR spectroscopy : Compare coupling constants (e.g., vicinal protons in bicyclic systems) and NOE experiments to assign stereochemistry. For example, the [α]D value (-43.8 in CHCl₃) and NOESY correlations help distinguish enantiomers .
- X-ray crystallography : Resolve absolute configurations, as demonstrated for sulfoximinoyl derivatives .
- ECD (Electronic Circular Dichroism) : Compare experimental and calculated spectra to validate enantiomeric excess, as shown in marine-derived sesquiterpenes .
Q. How can researchers efficiently locate authoritative literature on bicyclo[5.1.0]octane systems?
- Database selection : Use SciFinder, Reaxys, or NIST Chemistry WebBook for physicochemical data and reaction pathways .
- Keyword strategies : Combine terms like "diastereoselective cycloaddition," "solvolysis intermediates," and "stereochemical analysis" with CAS numbers (e.g., 79616-93-6 for related compounds ).
- Citation tracking : Follow references in seminal papers (e.g., ) to identify foundational methodologies.
Advanced Research Questions
Q. How can contradictions in reaction pathways for bicyclo[5.1.0]octane solvolysis be resolved?
- Intermediate trapping : Use low-temperature NMR or isotopic labeling (e.g., ¹³C) to identify transient carbocation intermediates, as proposed in TFE/TFA solvolysis studies .
- Kinetic isotope effects (KIE) : Compare rates of protonated vs. deuterated substrates to distinguish concerted vs. stepwise mechanisms.
- Computational modeling : DFT calculations (e.g., Gaussian) can predict stability of intermediates and transition states, aligning with experimental product distributions .
Q. What strategies enhance diastereoselectivity in bicyclo[5.1.0]octane synthesis?
- Chiral auxiliaries : Use pseudoephedrine derivatives to induce asymmetry during cyclopropane ring formation, achieving >90% diastereomeric excess .
- Solvent effects : Polar aprotic solvents (e.g., THF) favor specific transition states in 7-exo-trig cycloadditions .
- Temperature control : Lower temperatures (-78°C) reduce epimerization risks during sulfoximinoyl group installation .
Q. How do transannular interactions influence the stability of bicyclo[5.1.0]octane-derived carbocations?
- Ring strain analysis : Bicyclo[5.1.0]octane’s bridgehead carbocations experience relief of angle strain, favoring hydride shifts or ring expansions.
- Solvent studies : In trifluoroethanol (TFE), solvolysis generates products analogous to cyclooctyl derivatives, suggesting shared intermediates .
- Substituent effects : Electron-donating groups stabilize carbocations, altering product ratios in acid-catalyzed rearrangements .
Q. What computational tools validate stereochemical outcomes in bicyclo[5.1.0]octane reactions?
- Molecular mechanics (MMFF94) : Predict lowest-energy conformers for NMR comparison .
- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for competing pathways (e.g., [3+2] vs. [2+2] cycloadditions) .
- ECD simulations : Match experimental spectra with computed spectra for enantiomer assignment (e.g., CAM-B3LYP/6-311+G(d,p) level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
